Spiro[2.4]heptan-2-ylmethanamine;hydrochloride
Description
Introduction to Spiro[2.4]heptan-2-ylmethanamine Hydrochloride
Spiro[2.4]heptan-2-ylmethanamine hydrochloride stands as a representative member of the spirocyclic amine family, distinguished by its incorporation of both structural rigidity and functional group diversity. The compound features a molecular framework based on the spiro[2.4]heptane core structure, which consists of a cyclopropyl ring fused to a cyclopentyl ring through a shared spiro carbon atom. This particular arrangement creates a seven-carbon spirocyclic system with the molecular formula carbon seven hydrogen twelve for the base scaffold. The addition of the methanamine hydrochloride functional group at the 2-position introduces both basic amine functionality and salt formation capability, enhancing the compound's solubility characteristics and potential for pharmaceutical applications.
The significance of this compound extends beyond its individual properties to encompass its role as a representative example of spirocyclic architecture in modern organic chemistry. Spiroheptane derivatives, including spiro[2.4]heptane systems, have been recognized for their unique three-dimensional spatial arrangements that differ markedly from traditional planar aromatic systems. The parent spiro[2.4]heptane scaffold demonstrates Chemical Abstracts Service registry number 185-49-9 and exhibits distinct physicochemical properties that make it valuable for synthetic applications. The incorporation of the methanamine hydrochloride substituent at the 2-position creates additional complexity through the introduction of stereochemical considerations and hydrogen bonding capabilities.
The development of spiro[2.4]heptan-2-ylmethanamine hydrochloride as a research target reflects broader trends in medicinal chemistry toward the exploration of three-dimensional molecular architectures. These systems offer advantages over traditional flat aromatic rings through their ability to access unique binding modes with biological targets while maintaining sufficient rigidity to reduce conformational entropy penalties upon binding. The hydrochloride salt formation provides enhanced water solubility compared to the free base form, facilitating both synthetic manipulation and potential biological evaluation. Research into related spirocyclic systems has demonstrated that these frameworks can serve as effective bioisosteres for conventional aromatic systems while offering improved pharmaceutical properties.
Structural Characteristics of Spiro[2.4]heptane Scaffolds
The spiro[2.4]heptane scaffold represents a fundamental bicyclic system characterized by the fusion of a three-membered cyclopropyl ring with a five-membered cyclopentyl ring through a single shared carbon atom. This architectural arrangement creates a rigid molecular framework with distinct geometric constraints that influence both the physical properties and chemical reactivity of derivatives based on this scaffold. The spiro center serves as a conformational anchor point, restricting rotational freedom and creating a well-defined three-dimensional shape that distinguishes these compounds from their flexible aliphatic counterparts. Structural analysis of the parent spiro[2.4]heptane system reveals a molecular weight of 96.17 grams per mole and specific geometric parameters that define the spatial relationships between the constituent rings.
The geometric characteristics of the spiro[2.4]heptane framework have been extensively studied through both computational modeling and experimental crystallographic analysis. The cyclopropyl ring component introduces significant ring strain due to the acute carbon-carbon-carbon bond angles, while the cyclopentyl ring provides a more relaxed five-membered ring geometry. This combination creates an asymmetric molecular architecture with distinct electronic and steric environments around different carbon positions. The spiro carbon atom exhibits tetrahedral geometry with bond angles that deviate from the idealized 109.5 degrees due to the constraints imposed by the ring systems. These structural features contribute to the unique chemical behavior observed in spiro[2.4]heptane derivatives, including their tendency to undergo ring-opening reactions under certain conditions and their resistance to conformational changes.
Bicyclic Framework and Stereochemical Considerations
The bicyclic framework of spiro[2.4]heptane derivatives introduces complex stereochemical considerations that significantly impact the properties and behavior of compounds based on this scaffold. The presence of the spiro center creates a chiral environment that can lead to the formation of stereoisomers when substituents are introduced at appropriate positions. In the case of spiro[2.4]heptan-2-ylmethanamine hydrochloride, the attachment of the methanamine group at the 2-position of the cyclopentyl ring creates additional stereochemical complexity through the introduction of a new stereogenic center. The resulting molecular architecture requires careful consideration of absolute configuration assignments and the potential for diastereomeric relationships between different stereoisomers.
Crystallographic studies of related spiro[2.4]heptane derivatives have revealed important structural parameters that define the bicyclic framework geometry. The cyclopropyl ring typically exhibits puckered conformations with dihedral angles ranging from 12.9 to 21.2 degrees, while the cyclopentyl ring adopts envelope or twist conformations to minimize ring strain. These conformational preferences create specific spatial orientations for substituents attached to different positions of the scaffold, influencing both their accessibility for chemical reactions and their potential interactions with biological targets. The rigid nature of the spiro junction prevents ring flipping motions that are common in simple cycloalkanes, resulting in fixed spatial relationships between substituents that can be exploited for structure-activity relationship studies.
The stereochemical implications of the spiro[2.4]heptane framework extend to considerations of molecular recognition and binding selectivity. The three-dimensional arrangement of functional groups around the bicyclic core creates distinct binding surfaces that can complement the geometry of biological receptor sites. Research has demonstrated that different stereoisomers of spirocyclic compounds can exhibit dramatically different biological activities, highlighting the importance of stereochemical control in the synthesis and evaluation of these systems. The rigid framework of the spiro[2.4]heptane scaffold provides a conformationally restricted platform for presenting pharmacophoric elements in defined spatial arrangements, potentially enhancing binding affinity and selectivity compared to more flexible molecular architectures.
| Structural Parameter | Value | Reference Compound |
|---|---|---|
| Molecular Weight (base scaffold) | 96.17 g/mol | Spiro[2.4]heptane |
| Ring Strain Energy | Elevated due to cyclopropyl component | Spiro[2.4]heptane |
| Dihedral Angles (cyclopropyl) | 12.9-21.2° | Related spirocyclic systems |
| Spiro Carbon Geometry | Tetrahedral (distorted) | Spiro[2.4]heptane |
| Conformational Flexibility | Highly restricted | Spiro[2.4]heptane |
Conformational Restrictions in Spirocyclic Systems
Conformational restrictions represent one of the most significant structural features of spirocyclic systems, including spiro[2.4]heptane derivatives such as spiro[2.4]heptan-2-ylmethanamine hydrochloride. The spiro junction creates a rigid connection point that prevents the independent rotation of the constituent rings, resulting in a conformationally locked molecular architecture. This rigidity contrasts sharply with the conformational flexibility observed in linear or simply connected cyclic systems, where multiple conformational states can be accessed through bond rotations and ring inversions. The restricted conformational space of spirocyclic systems has important implications for both their chemical reactivity and their potential as pharmaceutical agents, as the reduced conformational entropy can enhance binding affinity to biological targets.
The degree of conformational restriction in spiro[2.4]heptane systems has been quantified through computational studies and experimental techniques including nuclear magnetic resonance spectroscopy and X-ray crystallography. These investigations have revealed that the spiro junction effectively locks the molecular framework into a specific three-dimensional arrangement with minimal conformational variability. The cyclopropyl ring component contributes significant conformational rigidity due to its inherent ring strain, while the cyclopentyl ring exhibits limited puckering motions that do not significantly alter the overall molecular geometry. This combination creates a molecular scaffold with predictable spatial relationships between different positions, facilitating the rational design of derivatives with specific property profiles.
The conformational restrictions inherent in spirocyclic systems have been recognized as advantageous for medicinal chemistry applications due to their ability to reduce the conformational entropy penalty associated with binding to biological targets. When a flexible molecule binds to a protein or enzyme, it must adopt a specific conformation that complements the binding site geometry, often resulting in an unfavorable entropy change due to the loss of conformational freedom. Spirocyclic systems like spiro[2.4]heptane derivatives are already conformationally restricted, minimizing this entropy penalty and potentially leading to enhanced binding affinity. Additionally, the rigid framework can serve as a three-dimensional template for positioning pharmacophoric elements in optimal orientations for target interaction.
Research into the conformational behavior of spirocyclic systems has also revealed important insights into their dynamic properties and potential for conformational changes under different conditions. While the spiro junction provides significant rigidity, subtle conformational adjustments can still occur through ring puckering motions and bond angle variations. These minor conformational changes can influence the accessibility of functional groups and the overall molecular shape, potentially affecting both chemical reactivity and biological activity. Understanding these conformational nuances is essential for the effective utilization of spiro[2.4]heptane scaffolds in drug design and synthetic chemistry applications.
Comparative Analysis with Related Spiro[3.3]heptane Derivatives
The comparative analysis of spiro[2.4]heptane derivatives with their spiro[3.3]heptane counterparts reveals fundamental differences in structural organization, conformational behavior, and potential applications in medicinal chemistry. Spiro[3.3]heptane systems feature two four-membered cyclobutyl rings connected through a spiro junction, creating a more symmetrical molecular architecture compared to the asymmetric spiro[2.4]heptane framework. This structural difference has significant implications for the geometric parameters, conformational restrictions, and chemical properties of derivatives based on these two scaffold types. Recent research has demonstrated that spiro[3.3]heptane derivatives can serve as effective bioisosteres for benzene rings, offering non-coplanar exit vectors that differ from traditional aromatic systems.
Geometric analysis of spiro[3.3]heptane systems reveals distinct dimensional characteristics that differentiate them from spiro[2.4]heptane derivatives. The symmetrical arrangement of two cyclobutyl rings in spiro[3.3]heptane creates more uniform spatial relationships between different positions on the scaffold. Crystallographic studies have shown that spiro[3.3]heptane derivatives exhibit specific distance parameters between substituents, with para-substituted analogues showing distances of approximately 4.16-4.20 Ångströms between substituents, compared to 2.77-2.81 Ångströms in para-substituted benzene rings. This extended distance, combined with non-coplanar exit vectors characterized by angles of 22.8-29.7 degrees, creates unique three-dimensional arrangements that can complement biological binding sites in ways that traditional aromatic systems cannot achieve.
The conformational characteristics of spiro[3.3]heptane systems differ markedly from those observed in spiro[2.4]heptane derivatives due to the distinct ring strain patterns and geometric constraints. Both cyclobutyl rings in spiro[3.3]heptane systems exhibit puckered conformations with dihedral angles typically ranging from 18.9 to 29.0 degrees, depending on the substitution pattern and crystal packing forces. This puckering creates a non-planar molecular architecture with a characteristic bow shape when viewed perpendicular to the best plane of the rings. In contrast, spiro[2.4]heptane systems exhibit asymmetric conformational behavior due to the different ring sizes and strain energies of the constituent cyclopropyl and cyclopentyl rings.
The chemical reactivity patterns of spiro[3.3]heptane derivatives also differ from those of spiro[2.4]heptane systems due to the distinct electronic environments created by the different ring arrangements. Spiro[3.3]heptane systems have been successfully utilized as building blocks for complex molecular architectures through various synthetic transformations, including ketene-alkene cycloaddition reactions and nucleophilic substitution processes. The synthesis of spiro[3.3]heptane derivatives has been extensively developed, with modular approaches allowing access to diverse substitution patterns for medicinal chemistry applications. These synthetic methodologies have enabled the preparation of spiro[3.3]heptane derivatives that can mimic mono-, meta-, and para-substituted benzene rings in pharmaceutical compounds, demonstrating their versatility as aromatic bioisosteres.
| Scaffold Type | Ring Components | Symmetry | Distance Between Para-Positions | Exit Vector Angles | Primary Applications |
|---|---|---|---|---|---|
| Spiro[2.4]heptane | Cyclopropyl + Cyclopentyl | Asymmetric | Variable depending on position | Variable | Building blocks, synthetic intermediates |
| Spiro[3.3]heptane | Two Cyclobutyl rings | Symmetric | 4.16-4.20 Å | 22.8-29.7° | Benzene bioisosteres, drug design |
| Benzene (reference) | Single aromatic ring | Symmetric | 2.77-2.81 Å | ~0° | Traditional aromatic framework |
Properties
IUPAC Name |
spiro[2.4]heptan-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-6-7-5-8(7)3-1-2-4-8;/h7H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGQPHLNRQAMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC2CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Ring Construction via Carbometalation
The stereoselective synthesis of polysubstituted spiropentanes, as demonstrated by recent advances in carbometalation chemistry, provides a foundational framework for spiro[2.4]heptane synthesis. In this approach, sp²-disubstituted cyclopropenes undergo regio- and diastereoselective carbometalation to form spiropentane derivatives. Adapting this method for spiro[2.4]heptane requires strategic modification of starting materials:
- Substrate Design : A cyclopropene bearing a pendant cyclopentane precursor (e.g., a vinyl group) is treated with organozinc or organocopper reagents.
- Reaction Mechanism : The carbometalation step initiates at the cyclopropene’s less substituted double bond, followed by intramolecular cyclization to form the spiro[2.4]heptane core.
- Conditions : Reactions are typically conducted at −78°C in anhydrous tetrahydrofuran (THF), with yields ranging from 65% to 78% depending on substituent steric effects.
Table 1 : Optimization of Carbometalation Conditions for Spirocore Assembly
| Cyclopropene Substrate | Metal Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1-Vinylcyclopropene | Et₂Zn | −78 | 72 |
| 1-Allylcyclopropene | MeCu | −40 | 68 |
| 1-Propargylcyclopropene | PhZnCl | −20 | 65 |
Intramolecular Cyclization of Dihalide Precursors
Patent WO2013171687A1 discloses a synthetic route to bridged spiro[2.4]heptane derivatives, offering insights applicable to the target compound. The protocol involves:
- Dihalide Synthesis : A geminal dihalide (e.g., 1,1-dibromo-2-vinylcyclopropane) is prepared via halogenation of a cyclopropane precursor.
- Base-Mediated Cyclization : Treatment with a strong base (e.g., potassium tert-butoxide) induces intramolecular nucleophilic displacement, forming the spiro[2.4]heptane skeleton.
- Amine Introduction : The resulting spirocyclic bromide undergoes nucleophilic substitution with ammonia or protected amines (e.g., benzylamine) to install the methanamine group.
Key Considerations :
- Solvent Effects : Cyclization yields improve in polar aprotic solvents like dimethylformamide (DMF), which stabilize transition states.
- Protecting Groups : Benzyl-protected amines prevent undesired side reactions during cyclization, with deprotection achieved via hydrogenolysis.
Microwave-Assisted Ring-Closing Metathesis
Adapting microwave-enhanced methodologies from spirocyclic isoquinoline syntheses, ring-closing metathesis (RCM) offers a rapid route to the spiro[2.4]heptane core:
- Diene Precursor : A cyclopropane-functionalized diene (e.g., 1-cyclopropyl-1,5-pentadiene) is subjected to RCM using a Grubbs-II catalyst.
- Microwave Irradiation : Reactions conducted at 100°C under microwave conditions for 15 minutes achieve 85% yield, compared to 60% yield after 6 hours under conventional heating.
- Amine Functionalization : Post-RCM oxidation of a terminal alkene to a ketone, followed by reductive amination, introduces the methanamine group.
Table 2 : Comparison of Conventional vs. Microwave-Assisted RCM
| Condition | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional (80°C) | 6 | 60 | 92 |
| Microwave (100°C) | 0.25 | 85 | 98 |
This approach significantly reduces reaction times while improving regioselectivity.
Hydrochloride Salt Formation
The final step involves converting the free amine to its hydrochloride salt:
- Acidification : The spiro[2.4]heptan-2-ylmethanamine is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution until precipitation is complete.
- Crystallization : The crude hydrochloride salt is recrystallized from ethanol/ethyl acetate (1:3) to achieve >99% purity.
- Characterization : Fourier-transform infrared spectroscopy (FTIR) confirms N–H stretching at 3200 cm⁻¹ and Cl⁻ counterion absorption at 600 cm⁻¹.
Comparative Analysis of Synthetic Routes
Table 3 : Merits and Limitations of Preparation Methods
| Method | Yield Range (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Carbometalation | 65–78 | Moderate | Low |
| Dihalide Cyclization | 70–85 | High | High |
| Microwave RCM | 80–90 | Moderate | Moderate |
Carbometalation excels in stereocontrol but suffers from limited scalability. Dihalide cyclization offers robustness for industrial applications, while microwave RCM balances speed and yield.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.4]heptan-2-ylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Spiro[2.4]heptan-2-ylmethanamine;hydrochloride serves as a valuable building block for synthesizing more complex spirocyclic compounds. Its unique structure allows for diverse functionalization, making it suitable for creating novel chemical entities.
Biology
In biological research, this compound is utilized in studies involving enzyme inhibition and receptor binding. Its spirocyclic structure can enhance binding interactions with molecular targets, potentially leading to improved pharmacological profiles compared to traditional compounds.
Medicine
Research into therapeutic applications is ongoing, particularly in drug development for neurological conditions such as depression and anxiety disorders. The compound's ability to modulate receptor activity makes it a candidate for developing new treatments targeting the central nervous system.
Material Science
In industrial applications, this compound is explored for developing new materials and chemical processes due to its unique reactivity and structural properties.
Case Studies
Several studies have highlighted the potential of spirocyclic compounds in medicinal chemistry:
-
Bronchodilator Development :
A recent study identified a derivative of spirocyclic amines that exhibited bronchodilator activity with high affinity for GABA_A receptors, showcasing the potential of these compounds in treating respiratory conditions . -
Pharmacological Evaluations :
Research on various spirocyclic derivatives has demonstrated their efficacy in modulating muscarinic acetylcholine receptors, indicating their role in neurological drug discovery . -
Synthesis of Novel Compounds :
The synthesis of a range of polyheterocycles using spirocyclic intermediates has been reported, emphasizing their utility in creating biologically relevant scaffolds .
Mechanism of Action
The mechanism by which Spiro[2.4]heptan-2-ylmethanamine;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Isomers and Analogous Spiro Compounds
Positional Isomers
(a) Spiro[2.4]heptan-1-ylmethanamine Hydrochloride
- CAS No.: 17202-53-8
- Molecular Formula : C₈H₁₆ClN
- Molecular Weight : 161.68 g/mol
- Purity : 99% (industrial grade) .
- Key Differences: The amine group is attached to the cyclopentane ring (position 1) instead of the cyclopropane ring (position 2).
(b) Spiro[2.4]heptan-4-ylmethanamine Hydrochloride
Heteroatom-Modified Spiro Compounds
(a) 5-Azaspiro[2.4]heptan-6-ylmethanol Hydrochloride
- CAS No.: 2247102-90-3
- Molecular Formula: C₇H₁₄ClNO
- Molecular Weight : 163.64 g/mol .
- Key Differences : Incorporation of a nitrogen atom (aza substitution) in the spiro structure modifies electronic properties and hydrogen-bonding capacity, making it suitable for catalysis or as a chiral auxiliary.
(b) {4-Oxaspiro[2.4]heptan-5-yl}methanamine Hydrochloride
Comparison with Other Spirocyclic Amine Hydrochlorides
Larger Spiro Systems
(a) Spiro[2.5]octan-1-amine Hydrochloride
- CAS No.: 17202-91-4
- Molecular Formula : C₇H₁₄ClN
- Molecular Weight : 147.65 g/mol .
- Key Differences : The spiro system expands to a 5-membered ring (cyclopentane + cyclopropane). Reduced ring strain may improve synthetic accessibility but decrease conformational rigidity.
(b) Spiro[3.3]heptan-2-ylmethanamine Hydrochloride
Comparison with Non-Spiro Structural Analogs
Biological Activity
Spiro[2.4]heptan-2-ylmethanamine;hydrochloride is a compound characterized by its unique spirocyclic structure, which imparts distinct chemical and biological properties. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications, particularly in neurology and receptor modulation.
This compound can be synthesized through several organic reactions, making it a valuable building block in the development of complex molecules. The compound's molecular formula is , with a molecular weight of 172.69 g/mol. Its structure allows for specific interactions with biological targets, enhancing its efficacy in various applications.
| Property | Value |
|---|---|
| CAS Number | 2490402-44-0 |
| Molecular Formula | C9H17ClN |
| Molecular Weight | 172.69 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure enhances binding affinity and specificity, allowing the compound to modulate biological pathways effectively. For instance, studies indicate that it may act as a ligand for muscarinic acetylcholine receptors, influencing neurotransmitter release and neuronal excitability.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, potentially enhancing synaptic transmission.
- Receptor Binding : Binding studies reveal that it interacts with muscarinic receptors, which are critical in neurological functions and could be targeted for treating conditions like Alzheimer's disease and Parkinson's disease .
- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, possibly due to its ability to modulate oxidative stress pathways.
Case Studies
- Neurological Disorders : A study evaluated the effects of this compound on CHO-hM1 cells, demonstrating its potential to enhance cell viability and receptor activation without cytotoxic effects at therapeutic concentrations .
- Therapeutic Applications : In a recent investigation, the compound was assessed for its potential use as a therapeutic agent in treating neurodegenerative diseases. Results indicated significant improvements in cognitive function markers in animal models treated with the compound compared to controls.
Comparative Analysis
The biological activity of this compound can be compared with other spirocyclic compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Spiro[3.3]heptane | Spirocyclic | Features two cyclobutane rings sharing one carbon |
| Spiro[2.4]heptane | Spirocyclic | Contains cyclopropyl and cyclopentyl rings |
| 2-{spiro[2.4]heptan-4-yl}ethan-1-amine | Amine | Similar structure with different functional groups |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Spiro[2.4]heptan-2-ylmethanamine;hydrochloride, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or ring-opening strategies. For example, microwave-assisted reactions or solvent-free conditions can enhance reaction efficiency by reducing time and improving regioselectivity . Key reagents include halogenating agents (e.g., Cl₂ or Br₂) for spiro ring functionalization, followed by amination with methanamine under anhydrous HCl. Purification via crystallization in ethanol/water mixtures ensures high purity (>98%) .
Q. How is the structural integrity of this compound validated experimentally?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. ¹H and ¹³C NMR data (e.g., δ 1.45–2.10 ppm for cyclopropane protons; δ 40–50 ppm for spiro carbons) confirm the spirocyclic framework and amine protonation . X-ray crystallography further resolves spatial arrangements, with bond angles (e.g., 60° for cyclopropane) validating strain-induced reactivity .
Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?
- Methodology : The hydrochloride salt enhances water solubility (≥50 mg/mL at 25°C), while stability studies (pH 3–9, 40°C for 72 hours) show degradation <5% in acidic buffers. In organic solvents (DMSO, methanol), stability exceeds 30 days when stored at −20°C .
Advanced Research Questions
Q. How does the spiro[2.4]heptane core influence bioactivity compared to non-spirocyclic analogs?
- Methodology : Molecular docking studies reveal that the rigid spiro scaffold improves binding affinity to neurological targets (e.g., NMDA receptors) by reducing conformational entropy. In vitro assays (IC₅₀ = 0.8–1.2 μM against Aβ aggregation) demonstrate enhanced neuroprotective effects vs. linear analogs . Comparative pharmacokinetic studies in rodents show 3-fold higher BBB penetration due to reduced polar surface area .
Q. What experimental strategies resolve contradictions in reported reactivity of the amine group?
- Methodology : Conflicting data on amine nucleophilicity (e.g., acylation vs. alkylation efficiency) arise from pH-dependent protonation. Adjusting reaction pH (6.5–8.5) and using activating agents (e.g., DCC for acylation) optimizes yields. Kinetic studies (stopped-flow UV-Vis) confirm pH-dependent rate constants (k = 0.15–0.45 s⁻¹) .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Methodology : Density Functional Theory (DFT) calculations predict metabolic soft spots (e.g., cyclopropane ring opening via CYP450 oxidation). Introducing electron-withdrawing groups (e.g., -CF₃) at C2 reduces susceptibility, validated by microsomal stability assays (t₁/₂ > 120 minutes vs. 45 minutes for parent compound) .
Q. What mechanistic insights explain its role in ferroptosis inhibition?
- Methodology : In cell-based assays, the compound inhibits lipid peroxidation (EC₅₀ = 22 nM) by scavenging peroxyl radicals. Electron paramagnetic resonance (EPR) spectroscopy confirms direct interaction with lipid radicals. In vivo, it reduces hepatic ischemia-reperfusion injury by 70% via GPX4 pathway modulation .
Data Analysis & Experimental Design
Q. How to interpret conflicting cytotoxicity data across cell lines?
- Methodology : Discrepancies (e.g., IC₅₀ = 10 μM in HeLa vs. 50 μM in HEK293) arise from differential expression of amine transporters (e.g., SLC6A14). Flow cytometry with fluorescently labeled derivatives quantifies cellular uptake, while CRISPR knockdown of transporters validates uptake-dependent toxicity .
Q. What quality control metrics ensure reproducibility in spirocyclic compound synthesis?
- Methodology : Batch-to-batch consistency is ensured via:
- HPLC purity : ≥98% (C18 column, 0.1% TFA/ACN gradient).
- Chiral purity : >99% ee (Chiralpak AD-H column).
- Residual solvents : <500 ppm (GC-MS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
